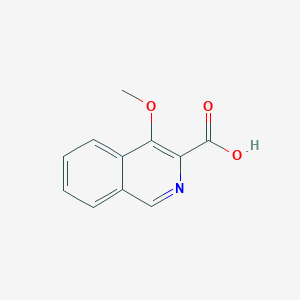

4-Methoxyisoquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxyisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the fourth position and a carboxylic acid group at the third position of the isoquinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyisoquinoline-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.

Methoxylation: Introduction of the methoxy group at the fourth position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Methoxyisoquinoline-3-carboxylic acid features a methoxy group at the 4-position of the isoquinoline ring, contributing to its unique chemical properties. The compound's structure allows it to serve as a versatile building block in the synthesis of various bioactive molecules.

Chemistry

- Synthesis of Complex Molecules : this compound is utilized as a precursor in the synthesis of more complex organic compounds, including pharmaceuticals and natural product analogs. Its ability to undergo various chemical transformations makes it valuable for synthetic chemists.

Biology

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it possesses antibacterial activity comparable to standard antibiotics. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 -

Anticancer Properties : The anticancer potential of this compound has been extensively studied, particularly regarding its derivatives. One notable derivative, 1,5-dihydroxy-4-methoxyisoquinoline, was shown to selectively inhibit cancer cell proliferation while sparing normal cells.

Cell Line IC50 (µM) Normal Cell Toxicity (IC50) (µM) Esophageal Squamous Carcinoma 13-26 >100 Human Umbilical Vein Endothelial Cells >50 >100

Medicine

- Neurological Disorders : Ongoing research is exploring the use of this compound as a precursor for drugs targeting neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems, potentially leading to new therapeutic agents .

-

Antiviral Activity : Recent studies have also explored the antiviral properties of isoquinoline derivatives, including this compound. A notable investigation focused on its activity against influenza viruses, where it was found to inhibit viral polymerase activity effectively.

Compound EC50 (µM) CC50 (µM) Selectivity Index (SI) Compound A 0.2 - 0.6 39 ≥65 Modified Derivative 9.9 - 18.5 >300 N/A

Antimicrobial Activity Case Study

In a study evaluating the antimicrobial efficacy of various isoquinoline derivatives, it was demonstrated that the derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Anticancer Activity Case Study

Research involving esophageal squamous cancer cell lines revealed that the derivative, 1,5-dihydroxy-4-methoxyisoquinoline, effectively inhibited cell growth with minimal toxicity to normal human esophageal epithelial cells. This selectivity highlights its potential for targeted cancer therapies with reduced side effects.

Mécanisme D'action

The mechanism of action of 4-Methoxyisoquinoline-3-carboxylic acid depends on its specific application:

Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Therapeutic Effects: The compound’s effects in medicinal applications are often mediated through its interaction with specific proteins or cellular structures, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Isoquinoline-3-carboxylic acid: Lacks the methoxy group, leading to different chemical and biological properties.

4-Hydroxyisoquinoline-3-carboxylic acid: Has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

Uniqueness: 4-Methoxyisoquinoline-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Activité Biologique

4-Methoxyisoquinoline-3-carboxylic acid is a member of the isoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets, making it a subject of interest in drug development and therapeutic research.

This compound features a methoxy group and a carboxylic acid group, which contribute to its unique chemical reactivity compared to other isoquinoline derivatives. The presence of these functional groups allows for various synthetic modifications and biological interactions.

Anticancer Activity

This compound has shown promise in anticancer research. In studies involving related isoquinoline compounds, mechanisms such as apoptosis induction and cell cycle arrest have been observed. For instance, derivatives of isoquinoline have been reported to interact with Bcl-2 family proteins, leading to enhanced apoptosis in cancer cells . While direct studies on this compound are sparse, its structural similarity to these active compounds suggests potential anticancer properties.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in various biological pathways. For example, some isoquinoline derivatives have been noted for their ability to inhibit prolyl hydroxylase, an enzyme critical in collagen biosynthesis, which could have implications for treating fibrotic diseases . The exact inhibitory effects of this compound on specific enzymes require further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. Its dual functional groups (methoxy and carboxylic) allow it to engage in hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins or nucleic acids .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and carboxylic acid groups | Antimicrobial, anticancer |

| Isoquinoline-3-carboxylic Acid | Lacks methoxy group | Limited activity |

| 4-Hydroxyisoquinoline-3-carboxylic Acid | Hydroxyl instead of methoxy | Varies in reactivity |

Case Studies

- Anticancer Research : A study on isoquinoline derivatives demonstrated that certain compounds induced apoptosis in Jurkat cells through caspase activation. While specific data on this compound is lacking, the structural similarities suggest it may possess similar activities .

- Antimicrobial Testing : A comparative study highlighted the effectiveness of various isoquinoline derivatives against bacterial strains. Future studies should include this compound to evaluate its potential against multidrug-resistant bacteria .

Propriétés

IUPAC Name |

4-methoxyisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-12-9(10)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMPBAPCCLRUNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.